4-hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one
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Overview
Description
4-Hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one is a heterocyclic compound that belongs to the quinolone family. This compound is known for its interesting pharmaceutical and biological activities, making it valuable in drug research and development . The structure of this compound includes a quinoline ring system, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one can be achieved through various methods. One common method involves the reaction of anilines with malonic acid equivalents . Another approach is the reaction of anthranilic acid derivatives . These reactions typically require specific conditions such as the presence of a base and refluxing solvents.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed: The major products formed from the reactions of this compound include various quinoline derivatives that exhibit unique biological activities .
Scientific Research Applications
4-Hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound is studied for its potential therapeutic effects, including antimicrobial, antimalarial, and anticancer activities . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of 4-hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one include other quinoline derivatives such as 2-hydroxyquinoline and 4-hydroxyquinoline . These compounds share a similar quinoline ring structure but differ in their substituents and biological activities.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a hydroxy group and a tetrahydroquinoline ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5-6,11H,1-4H2 |
InChI Key |
SLXRVFWSOWEEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC(=O)C=C(C2C1)O |
Origin of Product |
United States |
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